![molecular formula C17H22O4 B3029713 [6]-Dehydrogingerdione CAS No. 76060-35-0](/img/structure/B3029713.png)

[6]-Dehydrogingerdione

Vue d'ensemble

Description

Start by searching for the compound in scientific databases or literature . Look for its common uses, where it’s found, and its importance in those contexts.

Synthesis Analysis

Investigate how the compound is synthesized . This could involve chemical reactions, catalysts used, conditions required, and the yield of the reaction.Molecular Structure Analysis

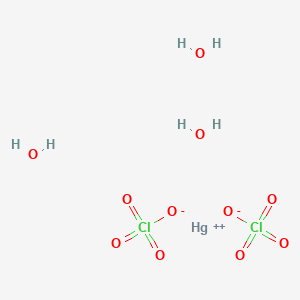

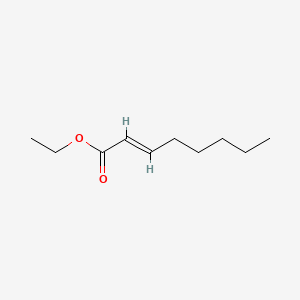

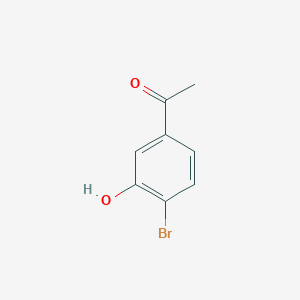

Examine the molecular structure of the compound . This includes its molecular formula, the arrangement of atoms, types of bonds, and any interesting structural features.Chemical Reactions Analysis

Identify the chemical reactions the compound undergoes . This includes its reactivity, types of reactions it undergoes, products formed, and conditions required for these reactions.Physical And Chemical Properties Analysis

Look into the physical and chemical properties of the compound . This includes its state at room temperature, color, solubility, melting point, boiling point, and reactivity.Applications De Recherche Scientifique

Anti-Inflammatory Effects :[6]-Dehydrogingerdione has demonstrated significant anti-inflammatory effects. For example, in a study by Huang et al. (2014), it was found to significantly attenuate various pro-inflammatory mediators in lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages. This includes reducing levels of inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, interleukin 6, and tumor necrosis factor-α (Huang et al., 2014).

Anticancer Properties :Studies have shown that [6]-Dehydrogingerdione exhibits anticancer effects. In human hepatoblastoma Hep G2 cells, it sensitized the cells to TRAIL-induced apoptosis and up-regulated Ser-15 phosphorylation, as well as evoked p53 nuclear translocation (Chen et al., 2010). Another study on human breast cancer cells found that [6]-Dehydrogingerdione induced cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways (Hsu et al., 2010).

Cardiovascular Benefits :[6]-Dehydrogingerdione is also known for its cardiovascular benefits. It has been identified as a cholesteryl ester transfer protein (CETP) inhibitor, which may have implications in the treatment of dyslipidemia and cardiovascular diseases. For instance, El-seweidy et al. (2019) demonstrated its protective role against inflammatory status, platelet activation, and endothelial dysfunction in dyslipidemic rabbits (El-seweidy et al., 2019).

Neuroprotective Effects :The neuroprotective potential of [6]-Dehydrogingerdione has been explored as well. Yao et al. (2014) reported its efficacy in scavenging various free radicals and protecting against oxidative stress-induced neuronal cell damage. This study highlighted the activation of phase II enzymes as a potential mechanism for its neuroprotective properties (Yao et al., 2014).

Skin Health and Wound Healing :Additionally, [6]-Dehydrogingerdione has shown promise in promoting skin health and aiding in wound healing. Chen et al. (2013) found that it accelerated cellular proliferation and migration in human skin, suggesting its potential as a biofunctional healing agent (Chen et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Explore the current research trends related to the compound and potential future directions . This could involve new applications of the compound, unsolved problems, or new methods of synthesis.

For each of these points, start by finding relevant papers . You can use databases like Google Scholar, PubMed, IEEE Xplore, and others. Review the abstracts to determine if a paper is relevant before reading it in detail. Remember to critically analyze the information and always consider the source’s credibility.

Propriétés

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-11,20H,3-6,12H2,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKHKHMSQCQHEN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10822876 | |

| Record name | [6]-Dehydrogingerdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10822876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76060-35-0 | |

| Record name | [6]-Dehydrogingerdione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76060-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Dehydrogingerdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10822876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

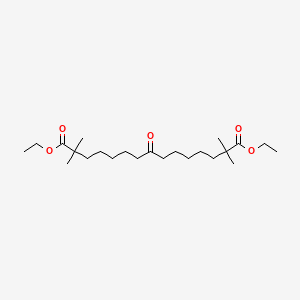

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

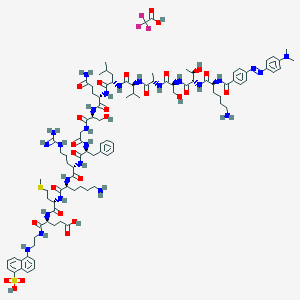

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)